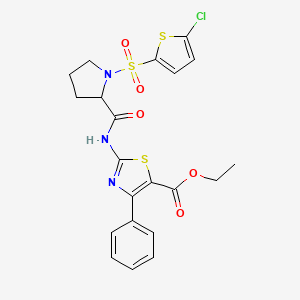

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic small-molecule compound featuring a thiazole core substituted with a phenyl group at position 4 and a carboxylate ester at position 3. The pyrrolidine-2-carboxamide moiety at position 2 is further modified with a 5-chlorothiophene sulfonyl group.

Properties

IUPAC Name |

ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5S3/c1-2-30-20(27)18-17(13-7-4-3-5-8-13)23-21(32-18)24-19(26)14-9-6-12-25(14)33(28,29)16-11-10-15(22)31-16/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDZJKAQSXETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate, identified by its CAS number 1101178-56-6, is a complex organic compound with promising biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 490.0 g/mol. The structure features a thiazole ring, a pyrrolidine moiety linked through a sulfonyl group to a chlorothiophene, and an ethyl ester functional group. These structural characteristics suggest potential interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Intermediate : The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

- Sulfonylation : The introduction of the chlorothiophene moiety is achieved via sulfonylation, where the chlorothiophene sulfonyl chloride reacts with the pyrrolidine intermediate.

- Esterification : The final step involves esterification to form the ethyl ester derivative.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. In vitro evaluations using various human tumor cell lines (e.g., cervix cancer KB/HELA, ovarian carcinoma SK-OV-3) have demonstrated that compounds with similar structural motifs can induce cytotoxic effects. For instance, one study reported that thiazole derivatives showed IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity : The sulfonamide group can interact with active sites of enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Other Pharmacological Activities

Besides anticancer activity, compounds featuring thiazole and pyrrolidine scaffolds have been reported to possess various other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis or asthma.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally related molecules is essential. Below is a detailed comparison based on substituents, synthetic pathways, and hypothesized biological activities.

Table 1: Structural Comparison with Related Compounds

Key Observations :

Sulfonyl vs.

Thiazole vs. Flavonoid Cores: Unlike the flavonoid Isorhamnetin-3-O-glycoside (naturally derived), the synthetic thiazole core in the target compound offers greater stability and tunability for drug design .

Pyrrolidine Modifications: The 5-chlorothiophene sulfonyl group introduces steric and electronic effects distinct from the isoindolinone-cyclopentane moiety in Example 51, which may influence pharmacokinetic properties like solubility and metabolic stability .

Methodological Considerations

- Crystallography : Tools like SHELX and Mercury CSD 2.0 are critical for resolving the compound’s 3D structure, particularly for analyzing sulfonyl-pyrrolidine conformations and intermolecular interactions .

- Spectroscopic Analysis : NMR and UV spectroscopy (as used for Z. fabago compounds) would be essential for verifying synthetic intermediates and final product purity .

Q & A

Q. What are the recommended methods for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives and sulfonyl chlorides. For example:

- Step 1 : Sulfonation of 5-chlorothiophen-2-yl using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : Coupling the sulfonated thiophene with pyrrolidine-2-carboxylic acid via nucleophilic substitution (SN2) under basic conditions (e.g., triethylamine in DMF) .

- Step 3 : Amide bond formation between the pyrrolidine-sulfonyl intermediate and 4-phenylthiazole-5-carboxylate using coupling agents like HATU or EDCI . Key intermediates include 5-chlorothiophene-2-sulfonyl chloride and ethyl 4-phenylthiazole-5-carboxylate. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : and NMR to verify sulfonamide (-SO-N-) and ester (-COOEt) groups. For example, the sulfonyl group protons typically show deshielded signals at δ 3.5–4.0 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX or similar software ) resolves bond lengths and angles, critical for validating the thiazole-pyrrolidine conformation.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~505.0) .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization difficulties often arise from the compound’s hydrophobic thiazole and flexible pyrrolidine moieties. Effective approaches include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane or THF/water) to modulate polarity.

- Additives : Introduce co-crystallizing agents like crown ethers to stabilize sulfonamide interactions .

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered crystal lattice formation. Post-crystallization, Mercury CSD software can analyze packing patterns and void spaces .

Q. How do computational models predict the compound’s bioactivity, and what are their limitations?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess interactions with targets like kinases or GPCRs. For example:

- Docking : The sulfonamide group shows strong hydrogen bonding with catalytic lysine residues in kinase ATP-binding pockets .

- Limitations : Flexible pyrrolidine conformers may yield false-positive binding scores. Free energy perturbation (FEP) calculations improve accuracy but require high computational resources . Experimental validation via enzyme inhibition assays (IC) is critical to resolve discrepancies .

Q. How can researchers address contradictions in reported solubility and stability data?

Discrepancies often stem from solvent polarity and pH variations. A systematic protocol includes:

- Solubility Profiling : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ = 260 nm) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed esters) are quantified .

- Data Normalization : Report results relative to internal standards (e.g., caffeine for HPLC) to minimize inter-lab variability .

Methodological Notes

- Crystallography : Use SHELXL for refinement, emphasizing anisotropic displacement parameters for sulfur and chlorine atoms .

- Bioactivity Assays : Pair computational predictions with SPR (surface plasmon resonance) to quantify binding kinetics .

- Synthesis Optimization : Replace traditional coupling agents with flow chemistry setups to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.